molecular formula C8H6ClFO B2684816 2-(2-Chloro-6-fluorophenyl)acetaldehyde CAS No. 111991-24-3

2-(2-Chloro-6-fluorophenyl)acetaldehyde

Cat. No.: B2684816
CAS No.: 111991-24-3
M. Wt: 172.58
InChI Key: SDIGRRKTFDIMAY-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetaldehyde, where the hydrogen atoms are substituted by a 2-chloro-6-fluorophenyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)acetaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable aldehyde precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or halogen exchange reactions. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzaldehyde
  • 2-Chloro-6-fluorophenol
  • 2-Chloro-6-fluorobenzyl alcohol

Uniqueness

2-(2-Chloro-6-fluorophenyl)acetaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common compared to compounds with only one halogen substituent, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIGRRKTFDIMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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